2-Fluoro-6-formylpyridine
Overview
Description
2-Fluoro-6-formylpyridine is a chemical compound used in the synthesis of fluoroheterocyclic aldoximes, which are therapeutic agents for the treatment of anti-cholinesterase poisoning .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-6-formylpyridine is C6H4FNO . The exact molecular structure is not directly available, but similar compounds like 5-Fluoro-2-formylpyridine and 2-Formylpyridine have been analyzed .Physical And Chemical Properties Analysis
The boiling point of 2-Fluoro-6-formylpyridine is predicted to be 192.4±20.0 °C, and its density is predicted to be 1.269±0.06 g/cm3 .Scientific Research Applications
Synthesis and Antineoplastic Activity
2-Fluoro-6-formylpyridine is a compound of interest in the synthesis of various derivatives with potential antineoplastic activities. Research has shown that structural modifications of compounds related to 2-fluoro-6-formylpyridine can retain antineoplastic activity when various substituents are introduced. These modifications include the introduction of nitro, amino, chloro, bromo, fluoro, and methoxy groups, demonstrating the compound's versatility in medicinal chemistry applications (Agrawal & Sartorelli, 1978).
Fluorine-18 Labeling for Medical Imaging
2-Fluoro-6-formylpyridine derivatives have been explored for their potential in medical imaging, particularly in Positron Emission Tomography (PET). The strategic placement of fluorine-18 in these compounds, facilitated by suitable precursors and reactions, has expanded their application in this field. This highlights the compound's role in developing more stable and effective radiotracers for diagnostic purposes (Carroll, Nairne, & Woodcraft, 2007).
Novel Synthetic Pathways
Innovative synthetic pathways utilizing 2-fluoro-6-formylpyridine derivatives have been developed to produce 4-fluoropyridines. These pathways involve multiple rearrangements and have resulted in compounds with potential applications in various fields, including pharmaceuticals and agrochemicals. The synthesis demonstrates the compound's utility in complex organic transformations, contributing to the advancement of synthetic organic chemistry (Wittmann, Tranel, Fröhlich, & Haufe, 2006).
Chemosensor Development
2-Fluoro-6-formylpyridine derivatives have also been used in the development of chemosensors, particularly for the detection of heavy metals like cadmium. These chemosensors operate on the principle of chelation-enhanced fluorescence, where binding to a specific ion interrupts a photoinduced electron transfer process, leading to a measurable fluorescent signal. This application underscores the compound's role in environmental monitoring and safety (Luo, Jiang, Zhang, Li, Shen, & Yu, 2007).
Catalytic Applications
The coordination compounds formed by derivatives of 2-fluoro-6-formylpyridine with transition metals have been used in catalysis, demonstrating the compound's versatility in facilitating various chemical reactions. These applications span from artificial photosynthesis to organic transformations and polymerization reactions, highlighting the compound's potential in sustainable chemistry and materials science (Winter, Newkome, & Schubert, 2011).
Safety And Hazards
Future Directions
Fluoropyridines, including 2-Fluoro-6-formylpyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring. This has led to an increased interest in the development of fluorinated chemicals .
properties
IUPAC Name |
6-fluoropyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-6-3-1-2-5(4-9)8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENWRHPVXMPQNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442317 | |
Record name | 2-Fluoro-6-formylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-formylpyridine | |
CAS RN |
208110-81-0 | |
Record name | 2-Fluoro-6-formylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoropyridine-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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